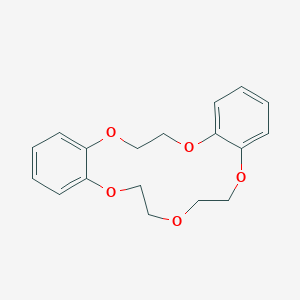

Dibenzo-15-crown-5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17/h1-8H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBFECWPKSRWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327366 | |

| Record name | Dibenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-60-3 | |

| Record name | Dibenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo-15-crown 5-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Dibenzo-15-crown-5

An In-depth Technical Guide to the Synthesis and Characterization of Dibenzo-15-crown-5

This compound is a macrocyclic polyether, a prominent member of the crown ether family.[1] These compounds are distinguished by their unique crown-like molecular structure, which features a central cavity capable of selectively binding with various cations.[1] The "15" in its name signifies the 15 atoms that constitute the ring, a combination of oxygen and carbon atoms, while the "dibenzo" refers to the two benzene rings fused to the polyether loop.[1] This structural arrangement endows this compound with a remarkable ability to form stable complexes with specific metal ions, a property that is influenced by the cation's size and charge.[1]

The lipophilic exterior and the hydrophilic interior of the this compound molecule render it highly soluble in organic solvents but sparingly soluble in water.[1] This characteristic is pivotal for its application as a phase-transfer catalyst, facilitating the transfer of ionic reactants from an aqueous phase to an organic phase, thereby accelerating reaction rates. Moreover, its selective ion-binding capabilities are harnessed in the development of ion-selective electrodes, molecular sensors, and in various separation and extraction processes.[1] The field of supramolecular chemistry also extensively utilizes this compound and its derivatives for constructing intricate molecular architectures.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely employed method for forming ethers. This reaction involves the coupling of an alkoxide with an alkyl halide. In this specific synthesis, catechol serves as the nucleophile precursor, and bis(2-chloroethyl) ether acts as the electrophile.

Experimental Protocol

Materials and Reagents:

-

Catechol (1,2-dihydroxybenzene)

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

n-Butanol (as solvent)

-

Toluene

-

Deionized water

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Step-by-Step Procedure:

-

Preparation of the Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The setup should be placed in a fume hood due to the hazardous nature of the reactants.

-

Dissolution of Catechol: Catechol is placed in the flask, and n-butanol is added as the solvent. The mixture is stirred until the catechol is completely dissolved.

-

Formation of the Catecholate Salt: An aqueous solution of sodium hydroxide or potassium hydroxide is added dropwise to the catechol solution. This deprotonates the hydroxyl groups of catechol, forming the more nucleophilic disodium or dipotassium catecholate salt. The mixture is typically stirred for 30-40 minutes.

-

Addition of Bis(2-chloroethyl) ether: Bis(2-chloroethyl) ether is dissolved in n-butanol and added slowly to the reaction mixture via the dropping funnel over several hours. A slow addition rate is crucial to favor the intramolecular cyclization that forms the desired crown ether, minimizing the formation of polymeric byproducts.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for an extended period, often 24-48 hours, with continuous stirring to ensure the completion of the reaction.

-

Work-up and Isolation:

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in a mixture of toluene and water.

-

The organic layer is separated using a separatory funnel and washed sequentially with dilute hydrochloric acid, water, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as heptane or an ethanol/water mixture, to yield this compound as a white crystalline solid.

Causality in the Synthesis

-

Choice of Base: A strong base like NaOH or KOH is essential to deprotonate the phenolic hydroxyl groups of catechol, which have a pKa of around 9.5. This deprotonation generates the catecholate dianion, a potent nucleophile required to attack the electrophilic carbon atoms of bis(2-chloroethyl) ether.

-

High Dilution and Slow Addition: The principle of high dilution and the slow addition of the bis(2-chloroethyl) ether are critical for maximizing the yield of the cyclic monomer (the crown ether). These conditions favor the intramolecular reaction of the intermediate over the intermolecular reaction that leads to linear polymers.

-

Solvent Selection: n-Butanol is a common solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at an elevated temperature, and its ability to dissolve both the polar and nonpolar reactants.

-

Purification by Recrystallization: Recrystallization is an effective method for purifying the final product, as this compound is a solid with good crystallinity, and its solubility varies significantly with temperature, allowing for the separation from impurities.

Safety Precautions

-

Catechol: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Bis(2-chloroethyl) ether: A suspected carcinogen and a severe irritant to the skin, eyes, and respiratory tract.[2][3][4] All handling should be performed in a fume hood with appropriate PPE.[5] Avoid inhalation of vapors and any skin contact.[2][3][4]

-

Sodium Hydroxide/Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

-

n-Butanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[5] Use in a well-ventilated area.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Once the synthesis is complete, it is imperative to confirm the identity and assess the purity of the obtained product. A combination of spectroscopic techniques is typically employed for the comprehensive characterization of this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to characterize this compound.

-

¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals for the aromatic and the aliphatic protons. The aromatic protons on the two benzene rings typically appear as a multiplet in the range of 6.8-7.0 ppm. The aliphatic protons of the ethylene oxide units will show a more complex pattern, usually as multiplets between 3.8 and 4.2 ppm, due to the different chemical environments of the protons adjacent to the aromatic rings and those in the middle of the polyether chain.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons will have signals in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the polyether chain will appear in the upfield region (around 68-72 ppm). The symmetry of the molecule influences the number of distinct signals observed.

| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.8 - 7.0 | Multiplet | Ar-H |

| Aliphatic Protons | 3.8 - 4.2 | Multiplet | -O-CH₂-CH₂-O- |

| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 110 - 150 | Ar-C |

| Aliphatic Carbons | 68 - 72 | -O-CH₂-CH₂-O- |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.[6]

| IR Absorption Data | Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | C-H |

| Aromatic C=C Stretch | 1500 - 1600 | C=C |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1275 | Ar-O-C |

| C-O-C Stretch (Aliphatic Ether) | 1050 - 1150 | C-O-C |

The presence of strong C-O-C stretching bands and the characteristic aromatic absorptions, coupled with the absence of a broad O-H stretching band (which would indicate the presence of unreacted catechol), confirms the successful formation of the crown ether.

3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing strong evidence for its identity. For this compound (C₁₈H₂₀O₅), the calculated molecular weight is approximately 316.3 g/mol .[7] The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

| Mass Spectrometry Data | Value |

| Molecular Formula | C₁₈H₂₀O₅ |

| Monoisotopic Mass | 316.1311 Da[8] |

| Expected m/z for [M+H]⁺ | 317.1384 |

| Expected m/z for [M+Na]⁺ | 339.1203 |

The observation of these characteristic peaks in the respective spectra provides conclusive evidence for the successful synthesis of this compound.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a well-established and reliable method, provided that careful attention is paid to the reaction conditions, particularly those that favor cyclization over polymerization. The subsequent characterization using a combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of the product's structure and purity. This guide provides a foundational understanding for researchers and scientists to successfully synthesize and characterize this versatile and important macrocyclic compound, paving the way for its application in diverse areas of chemical science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 373245, Dibenzo-15-crown 5-Ether. Retrieved from [Link]

-

Bhosale, T., et al. (2018). Synthesis of benzo-15-crown-5/dibenzo-15-crown-5 ether bis-benzimidazole derivatives (3a- 3b/5c-5d). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformation-Specific Electronic and Vibrational Spectroscopy of DIBENZO-15CROWN5 Ether in a Supersonic Jet. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3:11,12-Dibenzo-15-crown-5 - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound ether and its sodium thiocyanate complex. X-ray crystallographic and NMR studies in the solid phase and in solution. Retrieved from [Link]

-

ResearchGate. (n.d.). UV and IR Spectroscopy of Transition Metal–Crown Ether Complexes in the Gas Phase: Mn 2+ (benzo-15-crown-5)(H 2 O) 0–2. Retrieved from [Link]

-

MDPI. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N 2 O Schiff Bases. Retrieved from [Link]

- Sviridov, V. V., et al. (2016). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. International Journal of Engineering and Applied Sciences, 3(9).

-

Wikipedia. (n.d.). 15-Crown-5. Retrieved from [Link]

-

ACS Publications. (2024). Conformation and Photodissociation Process of Benzo-15-Crown-5 and Benzo-18-Crown-6 Complexes with Ammonium Ions Investigated by Cold UV and IR Spectroscopy in the Gas Phase. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structural Studies On Benzo-15-Crown-5 Derivatives by FT-IR and Raman Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). Dibenzo-15-crown 5-ether (C18H20O5). Retrieved from [Link]

-

Sdfine. (n.d.). crown ether/benzo-15-crown-5 (for synthesis)(<30°c). Retrieved from [Link]

-

ResearchGate. (2003). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Retrieved from [Link]

-

ACS Publications. (2021). Conformer Separation of Dibenzo-Crown-Ether Complexes with Na+ and K+ Ions Studied by Cryogenic Ion Mobility-Mass Spectrometry. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0417 - BIS(2-CHLOROETHYL) ETHER. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzo-15-crown-5 - Optional[MS (GC)]. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzo-15-crown-5 - Optional[1H NMR]. Retrieved from [Link]

Sources

- 1. CAS 14262-60-3: this compound | CymitQuimica [cymitquimica.com]

- 2. BIS(2-CHLORO-1-METHYLETHYL)ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. fishersci.com [fishersci.com]

- 4. ICSC 0417 - BIS(2-CHLOROETHYL) ETHER [chemicalsafety.ilo.org]

- 5. fishersci.com [fishersci.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Dibenzo-15-crown 5-Ether | C18H20O5 | CID 373245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - Dibenzo-15-crown 5-ether (C18H20O5) [pubchemlite.lcsb.uni.lu]

coordination chemistry of Dibenzo-15-crown-5 with alkali metals

An In-Depth Technical Guide to the Coordination Chemistry of Dibenzo-15-Crown-5 with Alkali Metals

Authored by a Senior Application Scientist

Preamble: Beyond Simple Recognition

The advent of crown ethers, pioneered by Charles J. Pedersen, marked a paradigm shift in our understanding of molecular recognition and host-guest chemistry.[1] These macrocyclic polyethers, with their unique ability to selectively encapsulate metal cations within a hydrophilic cavity while presenting a lipophilic exterior, have become indispensable tools across chemistry, biology, and materials science.[2] Among these, this compound (DB15C5) presents a fascinating case study. Its semi-rigid structure, a consequence of the two benzo groups fused to the 15-membered polyether ring, imparts distinct electronic and conformational properties that govern its interaction with alkali metal cations. This guide provides a comprehensive exploration of the coordination chemistry of DB15C5, moving from the fundamental principles of complexation to the thermodynamic forces at play, and culminating in practical experimental protocols and applications relevant to researchers and drug development professionals.

Part 1: The Molecular Handshake: Principles of Coordination

The interaction between DB15C5 and an alkali metal cation is a nuanced process, primarily dictated by a synergy of size complementarity, electrostatic interactions, and conformational arrangement.

The "Size-Fit" Paradigm and Its Limitations

The foundational principle of crown ether selectivity is the "size-fit" concept, which posits that the most stable complex forms when the ionic radius of the cation closely matches the cavity size of the host.[3][4] The cavity of a 15-crown-5 ether is estimated to be 1.7–2.2 Å in diameter, making it an excellent match for the sodium ion (Na⁺, ~1.02 Å ionic radius).[3] While this holds true and DB15C5 does show a preference for Na⁺, the story is more complex. Unlike the highly flexible 15-crown-5, the fused benzo groups on DB15C5 reduce the overall flexibility of the macrocycle. This pre-organization of the ligand can enhance binding affinity but also introduces steric and electronic constraints that modulate selectivity.

| Cation | Ionic Radius (Å) | Compatibility with DB15C5 Cavity (1.7–2.2 Å) |

| Li⁺ | 0.76 | Fits loosely; may be too small for optimal coordination |

| Na⁺ | 1.02 | Excellent size match; forms stable 1:1 complexes |

| K⁺ | 1.38 | Larger than the cavity; can form 1:1 and 2:1 complexes |

| Rb⁺ | 1.52 | Significantly larger; primarily forms 2:1 complexes |

| Cs⁺ | 1.67 | Much larger; weak 1:1 interaction, favors 2:1 stoichiometry |

Table 1: Comparison of alkali metal ionic radii with the cavity size of the 15-crown-5 macrocycle. This data illustrates the fundamental "size-fit" principle governing complex formation.

Stoichiometry: 1:1 vs. 2:1 "Sandwich" Complexes

The mismatch in size between larger cations like potassium (K⁺) and the DB15C5 cavity gives rise to alternative binding stoichiometries. While Na⁺ comfortably sits within the plane of the ether oxygen atoms in a 1:1 complex, larger cations cannot. Instead, they can be "sandwiched" between two DB15C5 molecules, forming a stable 2:1 (ligand:metal) complex.[3][5][6] In this arrangement, the cation interacts with the oxygen atoms of both macrocycles, achieving a higher coordination number than would be possible with a single ligand. This ability to form different stoichiometric complexes is a key feature of its coordination chemistry.[5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Digital Crucible: A Technical Guide to Theoretical and Computational Elucidation of Dibenzo-15-crown-5 Complexes

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies leveraged to understand the intricate world of Dibenzo-15-crown-5 (DB15C5) complexes. Moving beyond a mere recitation of protocols, we delve into the causality behind computational choices, offering a framework for designing and interpreting in-silico experiments that yield high-fidelity insights into molecular recognition, binding thermodynamics, and structural dynamics.

Introduction: The Significance of this compound in Supramolecular Chemistry

This compound is a macrocyclic polyether renowned for its ability to selectively form stable complexes with various cations, a principle that underpins its application in diverse fields ranging from ion-selective electrodes and phase-transfer catalysis to the development of novel therapeutic agents.[1] The selectivity of these host-guest interactions is governed by a delicate interplay of factors including the relative sizes of the cation and the crown ether's cavity, the nature of the solvent, and the electronic properties of the ligand.[2][3] While experimental techniques provide invaluable data on the thermodynamics and kinetics of complexation, computational and theoretical studies offer a granular, molecular-level understanding of the forces driving these interactions.[4][5]

This guide will navigate the theoretical landscape of DB15C5 complexes, focusing on the application of robust computational techniques to predict and rationalize their behavior.

Core Computational Methodologies: A Scientist's-Eye View

The theoretical investigation of DB15C5 complexes hinges on a synergistic application of quantum mechanics (QM) and classical molecular mechanics (MM). The choice of methodology is dictated by the specific scientific question at hand, balancing computational cost with the required level of accuracy.

Quantum Mechanical Approaches: Unveiling Electronic Nuances

Quantum mechanical methods are indispensable for accurately describing the electronic structure of molecules, making them the gold standard for calculating binding energies, elucidating reaction mechanisms, and interpreting spectroscopic data.[6][7][8]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has emerged as the most widely used QM method for studying crown ether complexes due to its favorable balance of accuracy and computational efficiency.[6][9][10]

-

Causality of Choice: DFT is particularly well-suited for these systems as it can effectively capture the non-covalent interactions (ion-dipole, hydrogen bonding, and van der Waals forces) that are crucial in host-guest chemistry. The choice of the exchange-correlation functional is critical. For instance, functionals like B3LYP are popular for their robust performance in predicting geometries and energies of organic and main-group element compounds.[4][11] The inclusion of dispersion corrections (e.g., DFT-D3) is often necessary to accurately model the weaker, yet significant, van der Waals interactions.

Experimental Protocol: DFT Calculation of Binding Energy

-

Structure Optimization:

-

Individually optimize the 3D structures of the DB15C5 ligand, the cation of interest (e.g., Na⁺, K⁺), and the resulting complex.

-

Employ a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[4] The + indicates the addition of diffuse functions, which are important for describing the electron density far from the nucleus, a key feature in non-covalent interactions.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Binding Energy Calculation:

-

The binding energy (ΔE_bind) is calculated as: ΔE_bind = E_complex - (E_ligand + E_cation)

-

To obtain the binding enthalpy (ΔH_bind) or Gibbs free energy (ΔG_bind), thermal corrections from the frequency calculations are included.

-

Ab Initio Methods: For Higher Accuracy

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory offer higher accuracy than DFT but at a significantly greater computational cost.[12] They are often used to benchmark DFT results for smaller, model systems.

Molecular Mechanics and Dynamics: Capturing the Dance of Molecules

While QM methods provide deep electronic insights, they are computationally too expensive to simulate the dynamic behavior of large systems over meaningful timescales. This is where classical molecular mechanics (MM) and molecular dynamics (MD) simulations excel.[13][14][15]

Molecular Dynamics (MD) Simulations: A Window into Dynamic Processes

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[13][14]

-

Causality of Choice: MD is essential for understanding the conformational flexibility of the DB15C5 ligand upon cation binding, the role of solvent molecules in the complexation process, and for calculating free energies of binding. The choice of a force field, a set of parameters that describe the potential energy of the system, is paramount. Force fields like AMBER and CHARMM are widely used for biomolecular simulations, and their parameters can be adapted for crown ether systems.[16]

Experimental Protocol: MD Simulation of a DB15C5-Cation Complex in Solution

-

System Setup:

-

Place the optimized structure of the DB15C5-cation complex in the center of a simulation box.

-

Solvate the system with an explicit solvent model (e.g., TIP3P water).

-

Add counter-ions to neutralize the system if necessary.

-

-

Energy Minimization:

-

Perform an energy minimization of the entire system to remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the density of the system to relax.

-

-

Production Run:

-

Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), radial distribution functions (RDFs) to understand solvent structure, and to identify stable conformations.

-

Structural and Electronic Insights from Computational Studies

Theoretical studies have provided profound insights into the nature of DB15C5 complexes, often corroborating and explaining experimental observations.

The "Size-Fit" Concept Revisited

While the "size-fit" relationship, which posits that a crown ether will preferentially bind cations whose ionic radius matches the size of its cavity, is a useful guiding principle, computational studies have revealed a more nuanced reality.[3] For DB15C5, which has a cavity diameter of approximately 1.7-2.2 Å, it shows a high affinity for Na⁺ (ionic radius ~1.02 Å).[3] However, computational studies have shown that the flexibility of the crown ether backbone allows it to adapt its conformation to accommodate cations of varying sizes.[2]

The binding of a cation induces significant conformational changes in the DB15C5 ligand, with the oxygen atoms arranging themselves to optimize the electrostatic interactions with the positively charged guest. DFT calculations can precisely quantify these changes in bond lengths, bond angles, and dihedral angles.[17][18]

The Energetics of Complexation

Computational chemistry provides a powerful toolkit for dissecting the thermodynamics of complex formation.[19][20][21]

| Cation | Experimental Binding Energy (kcal/mol) | Computational Binding Energy (DFT) (kcal/mol) | Reference |

| Li⁺ | - | ~38 | [17][22] |

| Na⁺ | ~29.9 | ~30 | [4][17] |

| K⁺ | ~22.9 | ~23 | [4][17] |

Table 1: Comparison of Experimental and Computationally Derived Binding Energies for DB15C5 Complexes.

The excellent agreement between experimental and computed binding energies validates the accuracy of the chosen theoretical models.[4] Furthermore, these calculations can decompose the binding energy into its constituent components (electrostatic, van der Waals, etc.), providing a deeper understanding of the driving forces behind complexation.

Bridging Theory and Experiment: Spectroscopic Validation

A crucial aspect of computational studies is their ability to predict and interpret experimental spectroscopic data.[23][24]

Vibrational Spectroscopy (IR)

DFT calculations can accurately predict the vibrational frequencies of DB15C5 and its complexes.[25] The coordination of a cation to the ether oxygen atoms leads to characteristic shifts in the C-O-C stretching frequencies, which can be directly compared with experimental IR spectra. This comparison serves as a powerful validation of the computed geometry of the complex.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Changes in the chemical shifts of the protons and carbon atoms of the DB15C5 ligand upon cation complexation can be predicted using QM methods.[5][18] These theoretical predictions can aid in the assignment of complex experimental NMR spectra and provide insights into the changes in the electronic environment of the ligand upon binding.

UV-Visible Spectroscopy

For DB15C5 derivatives containing chromophores, time-dependent DFT (TD-DFT) can be used to predict their electronic absorption spectra.[10][27] The shifts in the absorption maxima upon cation binding can be correlated with changes in the electronic structure of the chromophore, providing a theoretical basis for the design of colorimetric sensors.

Visualizing Molecular Interactions and Workflows

Visual representations are indispensable for conveying complex scientific concepts.

Caption: A generalized workflow for the computational study of DB15C5 complexes.

Caption: Schematic of Na+ complexation by this compound.

Conclusion and Future Directions

Theoretical and computational studies have become an indispensable partner to experimental investigations in the field of supramolecular chemistry. For this compound complexes, these in-silico approaches have provided a wealth of information regarding their structure, stability, and reactivity. The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of high-performance computing, promises to further unravel the complexities of these fascinating molecular systems, paving the way for the rational design of novel host-guest systems with tailored properties for a wide range of applications.

References

- Thermodynamic Study of Complex Formation Between Benzo-15-crown-5 and Phenylaza-15-crown-5 with La3+ C

- A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (2022). SID.

- Thermodynamic and kinetic data for cation-macrocycle interaction. (1987). Chemical Reviews.

- Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).

- Theoretical study of cation/ether complexes: 15-Crown-5 and its alkali metal complexes. (n.d.).

- Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. (n.d.). PMC - NIH.

- A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation. (n.d.). Engineered Science Publisher.

- Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. (n.d.).

- Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solv

- Validating 15-Crown-5 Experimental Data with Computational Modeling: A Compar

- THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. (n.d.). Jurnal Universitas Gadjah Mada.

- A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (2022). SID.

- 15-crown-5 – Knowledge and References. (n.d.). Taylor & Francis.

- (PDF) THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. (2012).

- COMPLEXATION STUDIES OF CROWN ETHERS. (n.d.). EPrints USM.

- Calorimetric titration study of the interaction of several uni- and bivalent cations with 15-crown-5, 18-crown-6, and two isomers of dicyclohexo-18-crown-6 in aqueous solution at 25.degree.C and .mu. = 0.1. (n.d.). Journal of the American Chemical Society.

- Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Deriv

- Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems. (n.d.). RSC Publishing.

- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). Unknown Source.

- DFT and TD-DFT Study of [Tris(dithiolato)M] Complexes[M= Cr, Mn and Fe]. (n.d.). Unknown Source.

- Syntheses and spectroscopic characterization of double-armed benzo-15-crown-5 derivatives and their sodium and potassium complexes. (n.d.).

- Spectroscopy analysis and computational chemistry: Liquid-assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine. (n.d.). Unknown Source.

- Recent Application of Calculations of Metal Complexes Based on Density Functional Theory. (n.d.). Unknown Source.

- A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Deriv

- DENSITY FUNCTIONAL THEORY (DFT) STUDIES ON METAL-LIGAND BONDING IN TRANSITION METAL COMPLEXES. (n.d.). Indian Streams Research Journal.

- Recent application of calculations of metal complexes based on density functional theory. (n.d.). RSC Publishing.

- Jet-Cooled Electronic and Vibrational Spectroscopy of Crown Ethers: Benzo-15-Crown-5 Ether and 4 '-Amino-Benzo-15-Crown-5 Ether. (n.d.).

- Infrared Ion Spectroscopic Characterization of the Gaseous [Co(15-crown-5)(H2O)]2+ Complex. (2023).

- Dibenzo-15-crown 5-Ether. (n.d.). PubChem - NIH.

- Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field. (n.d.). PMC - PubMed Central.

- Efficient d-dimensional molecular dynamics simulations for studies of the glass. (2022). PHYSICAL REVIEW E.

- Spectroscopic and Computational Studies of Spin States of Iron(IV) Nitrido and Imido Complexes. (n.d.). Indiana University.

- Application of molecular dynamics simulations in the field of drug discovery. (2022). YouTube.

Sources

- 1. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.usm.my [eprints.usm.my]

- 6. researchgate.net [researchgate.net]

- 7. oldisrj.lbp.world [oldisrj.lbp.world]

- 8. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

- 11. A DFT Study of Structural and Bonding Properties of Complexes Obtained from First-Row Transition Metal Chelation by 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [mdpi.com]

- 14. labs.cas.usf.edu [labs.cas.usf.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journal.ugm.ac.id [journal.ugm.ac.id]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. espublisher.com [espublisher.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. amecj.com [amecj.com]

- 27. Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of Dibenzo-15-crown-5

An In-depth Technical Guide to the Physical and Chemical Properties of Dibenzo-15-crown-5

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DB15C5) is a macrocyclic polyether belonging to the crown ether family, a class of compounds renowned for their ability to selectively bind cations within a central cavity.[1] This technical guide provides a comprehensive examination of the core , designed for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical characteristics, spectroscopic signature, and cation complexation behavior. Furthermore, this guide furnishes field-proven experimental protocols for its synthesis and characterization, underpinned by authoritative references to ensure scientific integrity and practical applicability.

Molecular Structure and Identification

This compound is structurally defined by a 15-membered ring containing five oxygen atoms, fused to two benzene rings. This arrangement imparts a degree of rigidity to the macrocycle compared to its non-aromatic counterpart, 15-crown-5, and influences its complexation thermodynamics and solubility.

The IUPAC name for this compound is 2,5,12,15,18-pentaoxatricyclo[17.4.0.0⁶,¹¹]tricosa-1(23),6,8,10,19,21-hexaene.[2] Key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2,5,12,15,18-pentaoxatricyclo[17.4.0.0⁶,¹¹]tricosa-1(23),6,8,10,19,21-hexaene[2] |

| CAS Number | 14262-60-3[2] |

| Molecular Formula | C₁₈H₂₀O₅[1][2] |

| Molecular Weight | 316.35 g/mol [1][3] |

| Canonical SMILES | C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1[4] |

| InChI Key | QSBFECWPKSRWNM-UHFFFAOYSA-N[2] |

graph Dibenzo_15_crown_5_Structure { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define atom positions O1 [label="O", pos="0,1.5!"]; C2 [label="C", pos="-1.2,1.2!"]; C3 [label="C", pos="-1.2,-1.2!"]; O4 [label="O", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-1.2!"]; C6 [label="C", pos="1.2,1.2!"];

// Benzene ring 1 C7 [label="C", pos="-2.2,2.0!"]; C8 [label="C", pos="-3.2,1.2!"]; C9 [label="C", pos="-3.2,-1.2!"]; C10 [label="C", pos="-2.2,-2.0!"]; O11 [label="O", pos="-2.2,0!"];

// Benzene ring 2 C12 [label="C", pos="2.2,2.0!"]; C13 [label="C", pos="3.2,1.2!"]; C14 [label="C", pos="3.2,-1.2!"]; C15 [label="C", pos="2.2,-2.0!"]; O16 [label="O", pos="2.2,0!"];

// Ether linkages O17 [label="O", pos="0,0!"]; C18 [label="C", pos="-0.8,0.5!"]; C19 [label="C", pos="-0.8,-0.5!"]; C20 [label="C", pos="0.8,0.5!"]; C21 [label="C", pos="0.8,-0.5!"];

// Draw bonds O1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- O1;

C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C3; C8 -- O11; C9 -- O11;

C6 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C5; C13 -- O16; C14 -- O16;

O1 -- C18; C18 -- C19; C19 -- O4; O4 -- C21; C21 -- C20; C20 -- O1;

}

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of DB15C5 are critical for its application, dictating its solubility, stability, and handling requirements. It typically appears as a white to light yellow crystalline powder.[1][3]

| Property | Value |

| Appearance | White to light yellow powder/crystal[1][3] |

| Melting Point | 104-108 °C[3] |

| Boiling Point | 452 °C |

| Density | 1.126 g/cm³[5] |

| Flash Point | 187 °C[3] |

| Solubility | High solubility in organic solvents; low solubility in water.[1] Soluble in dichloromethane and chloroform.[6] |

Chemical Properties and Reactivity

Cation Complexation: The Core of Functionality

The defining chemical characteristic of this compound is its ability to form stable "host-guest" complexes with cations.[1] This interaction is primarily driven by ion-dipole forces between the positively charged cation and the lone pairs of electrons on the five oxygen atoms, which are oriented towards the center of the macrocyclic cavity.

The cavity size of 15-crown-5 ethers (approximately 1.7-2.2 Å) is particularly well-suited for the sodium cation (Na⁺, ionic radius ~1.02 Å), leading to significant selectivity for Na⁺ over other alkali metal ions. While it can form complexes with larger cations like K⁺, these interactions often result in "sandwich" complexes where the cation is coordinated by two crown ether molecules.[7]

The binding process is a dynamic equilibrium, and the stability of the resulting complex (quantified by the stability constant, Kₛ) is influenced by several factors:

-

Cation-Cavity Size Compatibility: The closer the ionic radius of the cation matches the cavity size, the more stable the complex.

-

Solvent: The polarity and solvating ability of the solvent can compete with the crown ether for cation coordination, affecting complex stability.

-

Counter-ion: The nature of the anion associated with the cation can also influence the overall stability of the complex in a given medium.

Caption: Equilibrium of this compound and a sodium ion.

Synthesis

The synthesis of this compound is typically achieved via a modified Williamson ether synthesis. This involves the reaction of catechol (1,2-dihydroxybenzene) with a suitable oligoethylene glycol derivative under basic conditions. A general, high-level protocol is provided in Section 6.

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for the unambiguous characterization of DB15C5 and its complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the structure in solution.

-

¹H NMR: In a deuterated solvent like CDCl₃, the free DB15C5 shows characteristic multiplets for the aromatic protons (typically in the δ 6.8-7.0 ppm region) and the aliphatic ethylene glycol protons (in the δ 3.9-4.2 ppm region).

-

¹³C NMR: The spectrum of the free ligand displays distinct signals for the aromatic and aliphatic carbons.

-

Causality of Spectral Changes: Upon complexation with a cation like Na⁺, significant downfield shifts in the proton and carbon signals of the polyether chain are observed. This is a direct consequence of the deshielding effect caused by the coordination of the oxygen atoms to the cation, which withdraws electron density from the adjacent protons and carbons. These shifts provide direct evidence of complex formation in solution.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides insight into the vibrational modes of the molecule. Key absorption bands include:

-

C-O-C (ether) stretching: Strong bands typically observed in the 1100-1250 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1500-1600 cm⁻¹ region.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹. Upon cation complexation, subtle but measurable shifts in the C-O-C stretching frequencies occur due to the conformational changes and electronic effects of ion binding.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and the stoichiometry of complexes. Using soft ionization techniques like Electrospray Ionization (ESI), it is possible to observe the intact molecular ion [M]⁺ as well as the ion corresponding to the cation complex, such as [M+Na]⁺. This provides definitive proof of the host-guest adduct.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. It allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. Crystallographic studies of DB15C5 complexes have visually confirmed the encapsulation of cations within the macrocyclic cavity and have detailed the specific coordination geometry.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several scientific domains:

-

Ion-Selective Electrodes: Its high selectivity for Na⁺ makes it a valuable component in the construction of sensors for detecting sodium ion concentrations.[1]

-

Phase Transfer Catalysis: By sequestering inorganic cations in an organic phase, it can accelerate reactions between reagents that are soluble in immiscible solvent systems.

-

Supramolecular Chemistry: It serves as a fundamental building block for the design of more complex molecular machines, switches, and assemblies.[1]

-

Drug Development: While not a therapeutic agent itself, functionalized derivatives of crown ethers are being explored for their potential in targeted drug delivery systems. By attaching a therapeutic agent to a crown ether derivative, it may be possible to influence the agent's solubility, stability, or transport properties.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized representation of the Williamson ether synthesis for DB15C5.

Expertise & Rationale: This procedure utilizes a template effect, where a base (like NaOH or K₂CO₃) deprotonates catechol, and the resulting catecholate anion directs the cyclization reaction with 1,2-bis(2-chloroethoxy)ethane. The choice of a high-boiling point solvent like n-butanol allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: To the flask, add catechol (1 equivalent) and n-butanol.

-

Base Addition: While stirring, add a strong base such as powdered sodium hydroxide (2 equivalents).

-

Second Reagent: Slowly add 1,2-bis(2-chloroethoxy)ethane (1 equivalent) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., heptane or ethanol), to yield the final product.

Protocol 2: ¹H NMR Characterization of DB15C5-Na⁺ Complexation

Trustworthiness & Self-Validation: This protocol is designed to provide clear, verifiable evidence of complex formation. The observation of a downfield chemical shift in the presence of a sodium salt, which is absent in the control spectrum, serves as a self-validating system for the binding event.

Methodology:

-

Sample Preparation (Free Ligand): Dissolve ~5 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) in a clean NMR tube.

-

Data Acquisition (Free Ligand): Acquire a standard ¹H NMR spectrum. Record the chemical shifts of the aromatic and aliphatic protons.

-

Sample Preparation (Complex): To the same NMR tube, add 1.1 equivalents of a sodium salt with a non-coordinating anion (e.g., sodium tetraphenylborate or sodium hexafluorophosphate) to minimize anion effects. Ensure the salt is soluble in the chosen solvent.

-

Data Acquisition (Complex): After thorough mixing, acquire a second ¹H NMR spectrum under the same conditions.

-

Analysis: Compare the two spectra. A downfield shift in the signals corresponding to the ethylene glycol protons (δ ~3.9-4.2 ppm) upon the addition of the sodium salt confirms the formation of the [Na(DB15C5)]⁺ complex.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., at 2-8°C).[3]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 373245, Dibenzo-15-crown 5-Ether. Retrieved from [Link].

-

Bhosale, T., et al. (2020). Synthesis of benzo-15-crown-5/dibenzo-15-crown-5 ether bis-benzimidazole derivatives. ResearchGate. Retrieved from [Link].

-

MDPI (n.d.). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Retrieved from [Link].

-

Hanson, I. R. (1978). The structure of benzo-15-crown-5 (6,7,9,10,12,13,15,16-octahydrobenzo[2][3][9][10][11]pentaoxacyclopentadecin) at -150°C. Acta Crystallographica Section B, 34(3), 1026-1028. Retrieved from [Link].

-

Chemdad Co. (n.d.). This compound. Retrieved from [Link].

-

IOP Conference Series: Materials Science and Engineering (2018). Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives. Retrieved from [Link].

-

ResearchGate (n.d.). Crystal structure of 3'-formyl-benzo-15-crown-5,C15H20O6. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36336, 15-Crown-5. Retrieved from [Link].

-

PubChemLite (n.d.). Dibenzo-15-crown 5-ether (C18H20O5). Retrieved from [Link].

-

Wikipedia (n.d.). 15-Crown-5. Retrieved from [Link].

-

ResearchGate (2014). Synthesis of Double-Armed Benzo-15-crown-5 and Their Complexation Thermodynamics with Alkali Cations. Retrieved from [Link].

-

ResearchGate (n.d.). This compound ether and its sodium thiocyanate complex. X-ray crystallographic and NMR studies in the solid phase and in solution. Retrieved from [Link].

-

PubMed Central (n.d.). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of 15-Crown-5 (CAS 33100-27-5). Retrieved from [Link].

-

Lee, J. C. (1985). Synthesis of novel crown ether compounds and lonomer modification of Nafion (Doctoral dissertation, Texas Tech University). Retrieved from [Link].

-

ResearchGate (n.d.). Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases. Retrieved from [Link].

-

Taylor & Francis (n.d.). 15-crown-5 – Knowledge and References. Retrieved from [Link].

-

NIST (n.d.). 15-Crown-5. The NIST WebBook. Retrieved from [Link].

-

Semantic Scholar (1986). Structural aspects of crown complexes with alkali and alkaline earth cations. Benzo-15-crown-5 as a discriminating macrocycle. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5363024. Retrieved from [Link].

-

ACS Publications (1984). Crown cation complex effects. 16. Solvent dependence of the 15-crown-5 and 18-crown-6 equilibriums with sodium cation. The Journal of Organic Chemistry. Retrieved from [Link].

Sources

- 1. CAS 14262-60-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Dibenzo-15-crown 5-Ether | C18H20O5 | CID 373245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. PubChemLite - Dibenzo-15-crown 5-ether (C18H20O5) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 14262-60-3 [m.chemicalbook.com]

- 6. Crown ether [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Dibenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzo-15-crown-5 (DB15C5) is a macrocyclic polyether with significant applications in host-guest chemistry, ion transport, and catalysis. Its unique three-dimensional structure and conformational flexibility are central to its ability to selectively bind cations. This guide provides a comprehensive technical overview of the molecular architecture and dynamic conformational landscape of DB15C5. We will explore its structural features, the equilibrium between its various conformers, and the influence of cation binding on its conformation. This document synthesizes data from X-ray crystallography, NMR spectroscopy, and computational modeling to offer a holistic understanding of this important molecule.

Introduction: The Significance of this compound

Crown ethers, first discovered by Charles J. Pedersen in 1967, are a class of macrocyclic compounds characterized by a ring of carbon and oxygen atoms. Their defining feature is a central cavity that can selectively encapsulate cations, forming stable host-guest complexes.[1] The "15" in this compound denotes the total number of atoms in the crown ether ring, while the "5" specifies the number of oxygen atoms.[1] The inclusion of two benzo groups imparts rigidity to the macrocycle and influences its electronic properties and solubility.

The ability of DB15C5 to selectively bind specific cations, such as Na⁺, is a direct consequence of the compatibility between the cation's ionic radius and the size of the crown ether's cavity.[2][3] This selective binding is fundamental to its applications, which include:

-

Ion-Selective Electrodes: For the detection and quantification of specific metal ions.[1]

-

Phase Transfer Catalysis: Facilitating reactions between reactants in immiscible phases.

-

Drug Delivery Systems: As components of supramolecular systems for targeted drug release.

-

Separation Science: In the extraction and separation of metal ions.[1]

A thorough understanding of the molecular structure and conformational behavior of DB15C5 is paramount for designing and optimizing its function in these diverse applications.

Molecular Structure of this compound

The molecular formula of this compound is C₁₈H₂₀O₅.[4] Its structure consists of a 15-membered ring containing five oxygen atoms and ten carbon atoms, with two benzene rings fused to the macrocycle.

Key Structural Parameters

The precise bond lengths, bond angles, and torsion angles of DB15C5 have been determined through X-ray crystallography. These parameters define the molecule's three-dimensional shape and are crucial for understanding its interaction with other molecules.

| Parameter | Typical Value Range | Significance |

| C-C Bond Length (aliphatic) | 1.49 - 1.54 Å | Standard single bond length. |

| C-O Bond Length (aliphatic) | 1.41 - 1.44 Å | Influences the flexibility of the ether linkages. |

| C-C Bond Length (aromatic) | 1.37 - 1.40 Å | Characteristic of the benzene rings. |

| C-O-C Bond Angle | 112° - 115° | Determines the overall shape of the macrocycle. |

| O-C-C Bond Angle | 108° - 110° | Contributes to the puckering of the crown ether ring. |

Note: These values are generalized from typical crown ether structures and may vary slightly in different crystalline forms or in complexed states.

The presence of the two benzo groups introduces steric constraints that limit the overall flexibility of the macrocycle compared to its non-benzannulated counterpart, 15-crown-5.

Conformational Dynamics of this compound

One of the most fascinating aspects of crown ethers is their conformational flexibility. DB15C5 is not a static entity but exists as an equilibrium of different conformers in solution.[5] This dynamic behavior is critical to its function, as the molecule can adapt its shape to optimize binding with a target cation.

Uncomplexed this compound

In its uncomplexed state, DB15C5 can adopt several low-energy conformations. Spectroscopic studies, including one-color resonant two-photon ionization and laser-induced fluorescence, have identified at least three distinct conformers of isolated, jet-cooled DB15C5.[5] The relative populations of these conformers are influenced by factors such as temperature and the solvent environment. Theoretical calculations using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in predicting the geometries and relative energies of these conformers.[5]

Cation Complexation and Conformational Reorganization

The binding of a cation to DB15C5 induces a significant conformational change. The macrocycle reorganizes to maximize the coordination of its oxygen atoms with the positively charged guest ion. This induced-fit mechanism is a hallmark of crown ether chemistry.

X-ray crystallographic and NMR studies have provided detailed insights into the structure of DB15C5 complexes with various cations, such as Na⁺.[6] In the free crown ether, there is often a plane of symmetry bisecting the molecule.[6] However, upon complexation, this symmetry is typically lost as the ether ring puckers to envelop the cation. For instance, in the NaNCS complex, ring inversion of one of the cyclohexane moieties occurs, leading to a distorted pentagonal pyramidal coordination geometry around the sodium ion.[6]

The stoichiometry of these complexes can also vary. For example, with Na⁺, both 1:1 and 2:1 (sandwich) complexes have been observed, depending on the counter-ion and crystallization conditions.[6]

Experimental and Computational Methodologies

A multi-faceted approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of DB15C5's structure and conformation.

X-ray Crystallography

Principle: X-ray crystallography provides precise information about the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density map and, consequently, the positions of individual atoms can be determined.

Protocol for Crystal Structure Determination of a DB15C5-Cation Complex:

-

Crystal Growth:

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.

-

Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). Changes in chemical shifts, coupling constants, and relaxation times can reveal details about molecular structure, conformation, and dynamics in solution.

Protocol for ¹H NMR Analysis of DB15C5 Conformation:

-

Sample Preparation:

-

Dissolve a small amount of DB15C5 in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

For more detailed structural information, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). COSY identifies proton-proton spin couplings through bonds, while NOESY reveals through-space proximities between protons, which is invaluable for conformational analysis.[6]

-

-

Spectral Analysis:

-

Assign the proton resonances to their respective positions in the molecule.

-

Analyze the coupling constants to determine dihedral angles (Karplus relationship).

-

Interpret the NOESY cross-peaks to identify protons that are close in space, providing constraints for building a 3D model of the predominant solution-state conformation.

-

Computational Modeling

Principle: Computational chemistry methods, such as molecular mechanics and quantum mechanics, can be used to model the structure and energetics of molecules. These methods are particularly useful for exploring the potential energy surface and identifying stable conformers.

Workflow for Conformational Analysis of DB15C5:

-

Initial Structure Generation: Build an initial 3D model of DB15C5.

-

Conformational Search: Employ a systematic or stochastic search algorithm to explore the conformational space and generate a diverse set of possible structures.

-

Geometry Optimization: Optimize the geometry of each generated conformer using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform vibrational frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Analysis: Rank the conformers based on their relative energies (e.g., Gibbs free energy) to identify the most stable structures.

Conclusion

The molecular structure and conformational landscape of this compound are intricately linked to its function as a selective cation binder. Its semi-rigid framework, endowed by the benzo groups, combined with the flexibility of the polyether chain, allows for a dynamic equilibrium of conformers. The process of cation complexation is a classic example of an induced-fit mechanism, where the macrocycle adapts its conformation to achieve optimal host-guest interactions. A synergistic approach utilizing X-ray crystallography, NMR spectroscopy, and computational modeling provides the most comprehensive understanding of this fascinating molecule, paving the way for the rational design of novel crown ether-based systems for a wide range of applications in science and technology.

References

-

Conformation-Specific Electronic and Vibrational Spectroscopy of DIBENZO-15CROWN5 Ether in a Supersonic Jet. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchanan, G. W., et al. (1989). This compound ether and its sodium thiocyanate complex. X-ray crystallographic and NMR studies in the solid phase and in solution. ResearchGate. Retrieved from [Link]

-

Dibenzo-15-crown 5-Ether. (n.d.). PubChem. Retrieved from [Link]

-

15-Crown-5. (n.d.). Wikipedia. Retrieved from [Link]

-

X-Ray Powder Structural Analysis of the Complexes of Benzo-15-Crown-5 with NaClO4 and KI. (2013). Cambridge University Press. Retrieved from [Link]

-

Dalley, N. K., et al. (1975). X-Ray Powder Structural Analysis of the Complexes of Benzo-15-Crown-5 with NaClO4 and KI. MRS Proceedings. Retrieved from [Link]

-

15-crown-5. (n.d.). Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. CAS 14262-60-3: this compound | CymitQuimica [cymitquimica.com]

- 2. 15-Crown-5 - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Dibenzo-15-crown 5-Ether | C18H20O5 | CID 373245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-Ray Powder Structural Analysis of the Complexes of Benzo-15-Crown-5 with NaClO4 and KI: [C14H20O5]NaClO4 and [C14H20O5]2KI | Powder Diffraction | Cambridge Core [cambridge.org]

The Solubility Profile of Dibenzo-15-Crown-5 in Organic Solvents: A Technical Guide for Researchers

Introduction: The Significance of Dibenzo-15-Crown-5 Solubility in Scientific Research

This compound (DB15C5) is a macrocyclic polyether that has garnered significant interest within the scientific community, particularly in the realms of supramolecular chemistry, phase-transfer catalysis, and ion-selective sensor technology. Its rigid structure, conferred by the two benzo groups fused to the 15-crown-5 macrocycle, imparts a high degree of selectivity in cation binding, particularly for sodium ions (Na⁺). The efficacy of DB15C5 in these applications is intrinsically linked to its solubility in various organic solvents, as these systems often require the dissolution of both the crown ether and a salt of the target cation in a non-polar medium.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively utilize this versatile molecule. The guide will delve into the theoretical underpinnings of crown ether solubility, present available qualitative and comparative quantitative data, and provide detailed experimental protocols for solubility determination, ensuring a robust and validated approach to its application.

Theoretical Framework: Factors Governing the Solubility of this compound

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For this compound, its solubility is primarily dictated by its molecular structure, which features both polar and non-polar regions. The two aromatic rings are hydrophobic, while the five ether oxygen atoms introduce polar, electron-rich sites. The overall solubility in a given organic solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Several key factors influence the solubility of DB15C5:

-

Solvent Polarity : A fundamental principle of solubility is "like dissolves like." The presence of the large, non-polar dibenzo groups makes DB15C5 more soluble in non-polar or moderately polar solvents that can engage in van der Waals forces and π-π stacking interactions with the aromatic rings. In contrast, its solubility is limited in highly polar protic solvents like water and alcohols at room temperature, as the energy required to disrupt the strong hydrogen-bonding network of the solvent is not sufficiently compensated by the formation of new interactions with the largely hydrophobic crown ether.

-

Temperature : The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility tends to increase with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Crystalline Structure : The arrangement of molecules in the solid state (the crystal lattice) affects the energy required to break them apart. A more stable crystal lattice will generally lead to lower solubility.

-

Presence of Cations : The primary function of crown ethers is to bind cations. The formation of a DB15C5-cation complex can significantly alter its solubility profile. The resulting complex often behaves as a large, organophilic cation, which can enhance the solubility of inorganic salts in non-polar organic solvents—a principle that underpins phase-transfer catalysis.

Solubility Data for this compound and a Comparative Analysis

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in readily available literature. However, qualitative descriptions and comparative data for structurally similar crown ethers provide valuable insights.

Aromatic ring-containing crown ethers, such as this compound, are generally described as being insoluble in water and alcohols at room temperature.[1] Their solubility is noted to be higher in solvents like dichloromethane, chloroform, pyridine, and formic acid.[1] This is consistent with the theoretical principles discussed earlier, where the non-polar character of the dibenzo groups dominates the solubility behavior.

To provide a more quantitative perspective, it is instructive to examine the solubility of the closely related benzo-15-crown-5 (B15C5) , which has a single benzo group. The presence of one less aromatic ring is expected to increase its polarity and, consequently, its solubility in more polar solvents compared to DB15C5.

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (approx. M) |

| Benzo-15-crown-5 | Dimethyl Sulfoxide (DMSO) | 54 | 0.20 |

| Benzo-15-crown-5 | Ethanol | 54 | 0.20 |

| Benzo-15-crown-5 | Water | 10 | 0.037 |

Data for Benzo-15-crown-5 is provided for comparative purposes.[2]

The data for B15C5 illustrates its moderate solubility in polar aprotic (DMSO) and polar protic (ethanol) solvents, with limited solubility in water. It can be inferred that this compound, with its increased hydrophobicity due to the second benzo group, would exhibit lower solubility in these solvents.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable solubility data for this compound in a specific organic solvent, a validated experimental protocol is essential. The following section outlines a standard equilibrium solubility method, grounded in principles recommended by the International Union of Pure and Applied Chemistry (IUPAC).[3]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of the Solute:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analytical measurement and the dilution factor, calculate the original concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Self-Validating System and Trustworthiness:

To ensure the trustworthiness of the obtained solubility data, the following checks should be incorporated:

-

Time to Equilibrium: Conduct a time-course study to confirm that the measured solubility does not change significantly after the chosen equilibration time.

-

Multiple Replicates: Perform the experiment in triplicate to assess the precision of the measurement.

-

Purity of Materials: Verify the purity of the this compound and the solvent, as impurities can affect solubility.

Experimental Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Applications and Implications in Research and Development

The solubility of this compound is a critical parameter that directly impacts its utility in various applications:

-

Drug Development: Crown ethers have been investigated for their potential to enhance the solubility and permeability of poorly soluble drugs. Understanding the solubility of DB15C5 is essential for formulating drug delivery systems where it may act as a carrier or complexing agent.

-

Phase-Transfer Catalysis: In organic synthesis, DB15C5 can be used as a phase-transfer catalyst to transport ionic reactants from an aqueous or solid phase into an organic phase where the reaction occurs. The efficiency of this process is highly dependent on the solubility of the crown ether-cation complex in the organic solvent.

-

Ion-Selective Electrodes and Sensors: The development of sensors for specific ions often involves immobilizing a selective ionophore, such as DB15C5, within a polymer matrix. The solubility of the crown ether in the casting solvent is a key factor in the fabrication of these sensor membranes.

Conclusion